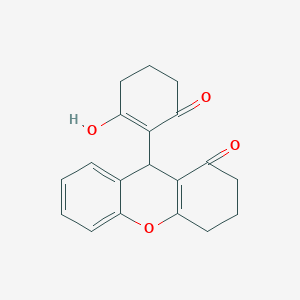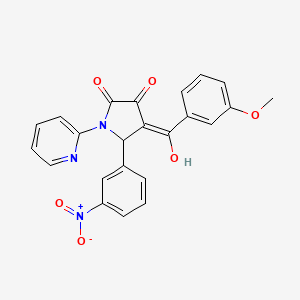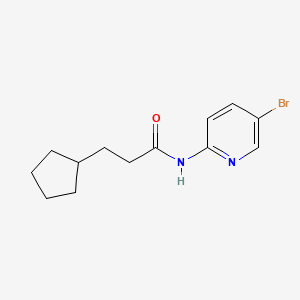
9-(2-hydroxy-6-oxo-1-cyclohexen-1-yl)-2,3,4,9-tetrahydro-1H-xanthen-1-one
Vue d'ensemble
Description
This compound is also known as Dioxopyritrione . It is a novel pyridazinone herbicide and its introduction was in 2021 . The IUPAC name for this compound is 2-(3,4-dimethoxyphenyl)-4-[(2-hydroxy-6-oxocyclohex-1-en-1-yl)carbonyl]-6-methylpyridazin-3(2H)-one .
Molecular Structure Analysis
The molecular formula of this compound is C20H20N2O6 . The structure of the compound includes a pyridazinone ring and a cyclohexenone ring . The compound does not exhibit isomerism .Applications De Recherche Scientifique
Neuropeptide Y Y5 Receptor Antagonism
The compound has been identified as a selective and orally active neuropeptide Y Y5 receptor antagonist, which is a significant finding in neuropharmacology. This was demonstrated in a study where limited substitution on the phenyl ring was tolerated, and modifications to certain groups improved potency. The study also explored the plasma concentration-time profile and in vivo racemization in rats, finding that the compound showed potent efficacy in an acute food intake model (Sato et al., 2008).
Synthesis Efficiency
The compound is produced through the thermally induced non-catalytic assembling of salicylaldehydes and dimedone, yielding high yields as a sequence of Knoevenagel and Michael reactions. This efficient synthesis method is valuable for producing the compound in large quantities for further research and potential applications (Elinson et al., 2015).
Crystal Structure Analysis
Crystallographic studies have been conducted to understand the structural intricacies of the compound. These studies include single crystal X-ray analysis and intermolecular interaction quantification through various methods like Hirshfeld surface analysis and DFT calculations. Understanding the crystal structure aids in predicting and explaining the compound's physical and chemical properties (Udayakumar et al., 2017).
Anticancer Potential
Research has indicated potential leads for the development of new anticancer drugs based on the compound's structure. Chemical shift assignment and molecular modeling studies, including NMR and DFT calculations, suggest that certain stereoisomers of this compound may act as DNA intercalators, which is a promising avenue for anticancer drug development (Santana et al., 2020).
Mild Steel Corrosion Inhibition
The compound has been studied as an inhibitor against corrosion of mild steel in acidic media. Theoretical studies based on DFT methods have been conducted to develop an economical synthesis method for these compounds, showing effectiveness as corrosion inhibitors. This applicationis significant in materials science and engineering, particularly in protecting metal infrastructure (Arrousse et al., 2021).
Novel Synthesis Routes
Innovative synthesis methods for the compound and its derivatives have been explored. For instance, a study reported the synthesis of 9-substituted tetrahydro-1H-xanthen-1-ones, introducing new approaches to modify the compound at specific positions. Such research contributes to the advancement of synthetic chemistry and the exploration of novel compounds for various applications (Deredas et al., 2019).
Application in Organic Reactions
The compound serves as a reactant in various organic reactions. For example, it has been used in FeCl3-mediated one-pot domino reactions to synthesize novel tetrahydroxanthen-1-one derivatives. This illustrates its versatility as a reactant in organic synthesis, contributing to the development of new organic compounds (He et al., 2016).
Propriétés
IUPAC Name |
9-(2-hydroxy-6-oxocyclohexen-1-yl)-2,3,4,9-tetrahydroxanthen-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O4/c20-12-6-3-7-13(21)18(12)17-11-5-1-2-9-15(11)23-16-10-4-8-14(22)19(16)17/h1-2,5,9,17,20H,3-4,6-8,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEJXFBPSOACJDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C(=O)C1)C2C3=CC=CC=C3OC4=C2C(=O)CCC4)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N,N',N'-tetramethyl-7-(pyrrolidin-1-ylsulfonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4-diamine](/img/structure/B5422853.png)
![4-(3-chloro-4-ethoxybenzoyl)-5-(2-furyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5422869.png)
![2-hydroxy-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)propanamide](/img/structure/B5422871.png)

![4-(2-{1-[2-(4-fluorophenoxy)ethyl]-2-piperidinyl}ethyl)morpholine](/img/structure/B5422885.png)
![1-[2-(diethylamino)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B5422893.png)
![4-[(E)-2-(4-fluorophenyl)ethenyl]-6-(trifluoromethyl)-1H-pyrimidin-2-one](/img/structure/B5422911.png)
![(2E)-2-[(2-Chlorophenyl)formamido]-3-(4-methoxyphenyl)-N-(4-nitrophenyl)prop-2-enamide](/img/structure/B5422918.png)
![propyl (Z)-2-[(4-butoxybenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B5422924.png)
![2-[2-(4-chlorophenyl)morpholin-4-yl]-1,3-thiazole-4-carboxamide](/img/structure/B5422943.png)

![1-[3-[(2,4-dichlorophenyl)methoxy]phenyl]-N-(pyridin-2-ylmethyl)methanamine;hydrochloride](/img/structure/B5422952.png)
![N-(4-bromo-2-chlorophenyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)acetamide](/img/structure/B5422956.png)
![3-(4-butoxy-3-methoxyphenyl)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5422964.png)
